molecular formula C21H28N4O7 B3115335 Pomalidomide-PEG3-C2-NH2 CAS No. 2093416-31-8

Pomalidomide-PEG3-C2-NH2

Numéro de catalogue: B3115335
Numéro CAS: 2093416-31-8
Poids moléculaire: 448.5
Clé InChI: ALLUGXFCRRSPMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pomalidomide-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Pomalidomide-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Pomalidomide-PEG3-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 3-unit PEG linker, which provides optimal properties for targeted protein degradation. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in PROTAC technology .

Activité Biologique

Pomalidomide-PEG3-C2-NH2 is a synthetic compound that combines the pharmacological properties of Pomalidomide with a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability. This compound is primarily utilized in the treatment of multiple myeloma and operates through specific biological mechanisms that warrant detailed exploration.

Chemical Structure and Properties

  • Full Chemical Name : N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
  • Molecular Formula : C23H30N4O9
  • Molecular Weight : 506.51 g/mol

The PEG linker significantly contributes to the compound's pharmacokinetic properties, allowing for improved stability and solubility in biological fluids, which is crucial for therapeutic efficacy in clinical applications.

This compound exhibits significant biological activity primarily through its interaction with cereblon , a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cancer cell proliferation and survival, particularly:

  • Ikaros
  • Aiolos

These proteins are critical in hematopoietic malignancies, and their degradation promotes apoptosis in malignant cells while modulating immune responses .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively induces apoptosis in multiple myeloma cell lines. The following table summarizes key findings from various studies:

StudyCell LineConcentration (µM)Observed Effect
Study ARPMI82260.1 - 10Induced apoptosis via cereblon-mediated degradation of Ikaros
Study BU2661 - 5Enhanced immune response through T-cell activation
Study CKMS110.5 - 5Significant reduction in cell viability after 48 hours

These results highlight the compound's potential as a therapeutic agent against multiple myeloma.

Applications in Drug Development

This compound is also pivotal in developing targeted protein degradation technologies, such as PROTAC (proteolysis-targeting chimeras). The compound serves as a building block for creating libraries of PROTACs that can selectively target and degrade specific proteins involved in oncogenesis .

Comparative Analysis with Similar Compounds

Below is a comparative analysis highlighting the unique features of this compound against other related compounds:

Compound NameStructure TypeUnique Features
PomalidomideThalidomide derivativeDirectly targets cereblon without PEG linkage
Thalidomide-O-amido-PEG3-NH2Similar PEG linkerLess potent than Pomalidomide in inducing protein degradation
Pomalidomide-PEG4-NH2Longer PEG linkerPotentially improved solubility but may alter pharmacodynamics
Pomalidomide-NH-CO-PEG1-N3Different linker typeUsed for click chemistry applications

This compound stands out due to its optimized balance between solubility and biological activity, making it particularly suitable for therapeutic applications targeting multiple myeloma and potentially other malignancies.

Propriétés

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13,22H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLUGXFCRRSPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pomalidomide-PEG3-C2-NH2
Reactant of Route 2
Reactant of Route 2
Pomalidomide-PEG3-C2-NH2
Reactant of Route 3
Reactant of Route 3
Pomalidomide-PEG3-C2-NH2
Reactant of Route 4
Reactant of Route 4
Pomalidomide-PEG3-C2-NH2
Reactant of Route 5
Reactant of Route 5
Pomalidomide-PEG3-C2-NH2
Reactant of Route 6
Pomalidomide-PEG3-C2-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.